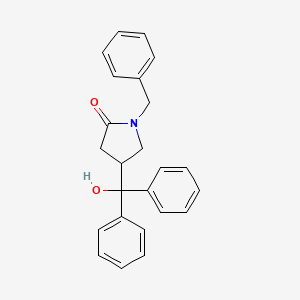
1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one
Descripción general
Descripción
“1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one group, which is a type of lactam (a cyclic amide). Lactams are found in many types of drugs and are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (from the benzyl and diphenylmethyl groups) and the heterocyclic pyrrolidin-2-one ring. The hydroxy group would likely contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the lactam ring, the aromatic groups, and the hydroxy group would all influence its properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
- Catalytic Hydroamination : The compound 1-benzyl-2-methyl-4,4-diphenylpyrrolidine, a derivative of 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one, was synthesized using platinum-catalyzed intramolecular hydroamination. This process demonstrates functional group compatibility and low moisture sensitivity, indicating potential applications in synthetic chemistry (Bender & Widenhoefer, 2005).
Biological Activity
- Antimicrobial Activity : Pyrrolidine derivatives, closely related to 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one, showed significant antimicrobial activity. Specifically, certain compounds exhibited strong activity against the A. baumannii strain and M. tuberculosis H37Rv strain, suggesting these structures could be starting points for developing new antimycobacterial agents (Nural et al., 2018).
Structural and Chemical Properties
- Structural Studies : Studies on pyrrolidin-2-ones and their derivatives (related to 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one) revealed their importance in natural products and bioactive molecules. These studies included synthesis, structural analysis using NMR and IR spectrometry, and elemental analysis, highlighting the versatility of these compounds in synthesizing new medicinal molecules (Rubtsova et al., 2020).
Antioxidant Activity
- Antioxidant Potential : Research on 3-pyrroline-2-ones, structurally similar to 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one, showed promising antioxidant properties. A particular compound demonstrated effectiveness in scavenging hydroxyl radicals, comparable to conventional antioxidants, suggesting potential in physiological environments (Nguyen et al., 2022).
Synthetic Methods and Derivatives
- Synthesis of Complex Derivatives : Research has been conducted on creating complex derivatives of pyrrolidine, illustrating the broad scope of synthetic methods available for manipulating this core structure. These methods include various substitutions and transformations, contributing to the development of diverse chemical entities (Padwa et al., 1999).
Applications in Catalysis
- Catalytic Applications : Studies on diastereomeric derivatives of 3-phosphanylpyrrolidine, a compound structurally related to 1-Benzyl-4-(hydroxy-diphenyl-methyl)-pyrrolidin-2-one, have shown significant applications in enantioselective catalysis. These studies provide insight into the utility of such compounds in asymmetric synthesis (Nagel & Nedden, 1997).
Propiedades
IUPAC Name |
1-benzyl-4-[hydroxy(diphenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c26-23-16-22(18-25(23)17-19-10-4-1-5-11-19)24(27,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22,27H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNFLZGBAGZYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480580 | |
| Record name | 1-BENZYL-4-(HYDROXY-DIPHENYL-METHYL)-PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55470-23-0 | |
| Record name | 1-BENZYL-4-(HYDROXY-DIPHENYL-METHYL)-PYRROLIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3271740.png)
![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)
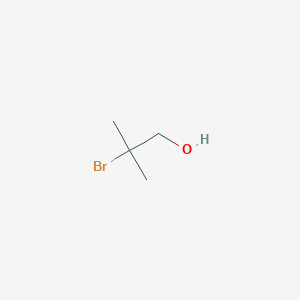

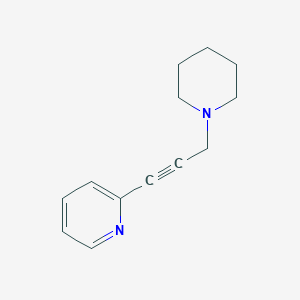


![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)

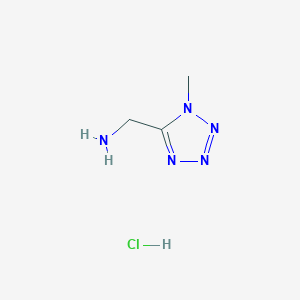

![2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B3271813.png)
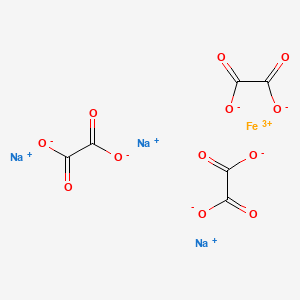
![4-Hydroxy-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B3271831.png)